molecular formula C36H41ClN8O4S B1677210 Mitratapide CAS No. 179602-65-4

Mitratapide

Cat. No. B1677210
M. Wt: 717.3 g/mol
InChI Key: HQSRVYUCBOCBLY-XOOFNSLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mitratapide is a veterinary medication used for the treatment of overweight and obese dogs. It is sold under the brand name Yarvitan . Its mechanism of action involves the inhibition of microsomal triglyceride transfer protein (MTP), which is responsible for the absorption of dietary lipids .


Synthesis Analysis

The synthesis of Mitratapide is typically carried out by retrosynthetic analysis where the desired compound is iteratively broken down into intermediates or smaller precursors until known or purchasable building blocks have been found .


Molecular Structure Analysis

Mitratapide has a molecular formula of C36H41ClN8O4S. It has an average mass of 717.280 Da and a monoisotopic mass of 716.265991 Da .


Physical And Chemical Properties Analysis

Mitratapide has a molecular formula of C36H41ClN8O4S. It has an average mass of 717.280 Da and a monoisotopic mass of 716.265991 Da . The percent composition is C 60.28%, H 5.76%, Cl 4.94%, N 15.62%, O 8.92%, S 4.47% .

Scientific Research Applications

1. Impact on Blood Pressure and Metabolic Parameters in Obese Dogs

A study by (Peña et al., 2014) investigated the effects of Mitratapide in combination with a low-fat high-fibre diet on blood pressure and metabolic parameters in obese dogs. The study found that Mitratapide, along with diet changes, led to beneficial effects on blood pressure, lipids, and hepatic parameters.

2. Effect on Body Composition and Glucose Tolerance

Another research focused on obese Beagles showed that Mitratapide significantly reduced body fat and improved glucose tolerance. This study by (Dobenecker et al., 2009) highlighted the potential of Mitratapide in managing obesity and associated metabolic disorders in dogs.

3. Targeted Cancer Therapy

In the field of cancer research, a study by (Wang et al., 2019) discussed the development of MIT-preloaded water-responsive nanoparticles for targeted cancer therapy. This novel approach suggests a potential application of Mitratapide in enhancing the effectiveness of cancer treatments.

4. Molecular Imprinting Technology (MIT) in Various Applications

Several studies have explored the use of MIT in different contexts. For instance, (Chen et al., 2011) and (Chen et al., 2016) reviewed the advances in MIT, highlighting its applications in fields like chemical sensors, artificial antibodies, and biomedical research.

5. Application in Sports Medicine

Medical infrared thermography (MIT), a different context where the term is used, was reviewed by (Hildebrandt et al., 2010). This study emphasized the usefulness of MIT in sports medicine, particularly for diagnosing and managing overuse and traumatic knee injuries.

6. Magnetic Induction Tomography (MIT) for Non-Invasive Imaging

A review by (Ma & Soleimani, 2017) discussed Magnetic Induction Tomography, a non-invasive imaging technique. MIT in this context is used for applications like biomedicine and non-destructive evaluation.

Safety And Hazards

When handling Mitratapide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41ClN8O4S/c1-4-26(2)45-35(46)44(25-39-45)31-11-9-29(10-12-31)42-17-19-43(20-18-42)30-13-15-32(16-14-30)47-21-33-22-48-36(49-33,27-5-7-28(37)8-6-27)23-50-34-40-38-24-41(34)3/h5-16,24-26,33H,4,17-23H2,1-3H3/t26-,33-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSRVYUCBOCBLY-XOOFNSLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CSC6=NN=CN6C)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41ClN8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016298
Record name Mitratapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitratapide

CAS RN

179602-65-4
Record name Mitratapide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179602-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitratapide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179602654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitratapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITRATAPIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVW7T75XP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
B Dobenecker, M De Bock, M Engelen… - Veterinary research …, 2009 - Springer
… mitratapide (Yarvitan®) is loss of adipose tissue. Obese dogs were treated with the recommended treatment schedule of mitratapide. … After treatment with mitratapide, the mean body fat …
Number of citations: 20 link.springer.com
C Peña, L Suarez, I Bautista-Castaño… - Journal of Veterinary …, 2014 - jstage.jst.go.jp
The aim of the present study was to compare the impact on blood pressure and different metabolic parameters of a weight-loss program on obese dogs fed on a low-fat high-fibre diet …
Number of citations: 28 www.jstage.jst.go.jp
C Peña, L Suarez, I Bautista-Castaño, MC Juste… - researchgate.net
The aim of the present study was to compare the impact on blood pressure and different metabolic parameters of a weight-loss program on obese dogs fed on a low-fat high-fibre diet …
Number of citations: 0 www.researchgate.net
A German - In Practice, 2010 - Wiley Online Library
… Dirlotapide and mitratapide have recently been licensed for … fat, and both dirlotapide and mitratapide appear to be more potent … Mitratapide is licensed in Europe only, and has a similar …
W De Soete, S Debaveye, S De Meester… - … science & technology, 2014 - ACS Publications
The pharmaceutical and fine chemical industries are eager to strive toward innovative products and technologies. This study first derives hotspots in resource consumption of 2839 …
Number of citations: 41 pubs.acs.org
J Ye, F Sun, H Huang, M Gale - bioseek.eu
In one aspect, the invention is a method of inhibiting release of HCV from an HCV-infected cell, the method comprising: a) contacting the cell with a VLDL assembly inhibitor; and b) …
Number of citations: 0 www.bioseek.eu
TAM Harper - Veterinary Clinics: Small Animal Practice, 2017 - vetsmall.theclinics.com
HD is a common orthopedic condition seen in dogs characterized by laxity of the coxofemoral joint. 1 This can lead to significant pain and lameness due to subluxation, stretching of the …
Number of citations: 38 www.vetsmall.theclinics.com
ZTJ Alabdulraheem, S Durdagi - Journal of Molecular Graphics and …, 2023 - Elsevier
… Although Mitratapide had high docking score and high average GBSA score but since its only for veterinary usage it is not considered for further analyses in this study. The compounds …
Number of citations: 3 www.sciencedirect.com
P Meena, MK Meena, YM Devendra, SK Meena - 2022 - thepharmajournal.com
… highfibre diet and treated with and without mitratapide. Observation revealed that at the end … , significantly lower in dogs treated with mitratapide. The use of mitratapide in addition to low-…
Number of citations: 0 www.thepharmajournal.com
N Passlack, J Zentek - Kleintierpraxis, 2014 - cabdirect.org
… Where appropriate, the drugs mitratapide or dirlotapide can also support weight loss in dogs. In conclusion, weight loss in overweight or obese dogs and cats not only can reduce the …
Number of citations: 1 www.cabdirect.org

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